Propanoic acid--(4-methylphenyl)methanediol (2/1)
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Overview
Description
- It is also referred to as p-Methylhydratropic acid .
- This compound is an alkaline decomposition product of azalomycin-B , a macrolide antibiotic produced by Streptomyces hygroscopicus var. azalomyceticus .
- Its systematic name indicates that it consists of a propanoic acid moiety (with a methyl group at the 4-position of the phenyl ring).
2-(4-Methylphenyl)propanoic acid: is a chemical compound with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol .
Preparation Methods
- The synthetic route for 2-(4-Methylphenyl)propanoic acid involves the reaction of pinonic acid with bromine in water .
- Industrial production methods may vary, but this compound can be synthesized in the laboratory using this approach.
Chemical Reactions Analysis
- Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acid/base catalysts.
- Major products formed depend on the specific reaction conditions.
2-(4-Methylphenyl)propanoic acid: can undergo various reactions, including:
Scientific Research Applications
Chemistry: Used as a reference material in analytical chemistry.
Biology: Its role in biological systems is not extensively studied.
Medicine: It is an impurity associated with the widely used nonsteroidal anti-inflammatory drug ibuprofen .
Industry: Its industrial applications are limited due to its status as an impurity.
Mechanism of Action
- The exact mechanism by which 2-(4-Methylphenyl)propanoic acid exerts its effects remains unclear.
- It is not a primary therapeutic agent but rather an impurity.
Comparison with Similar Compounds
- Similar compounds include other carboxylic acids, but none share precisely the same substituent pattern.
2-(4-Methylphenyl)propanoic acid: is unique due to its specific structure.
Properties
CAS No. |
157928-55-7 |
---|---|
Molecular Formula |
C14H22O6 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
(4-methylphenyl)methanediol;propanoic acid |
InChI |
InChI=1S/C8H10O2.2C3H6O2/c1-6-2-4-7(5-3-6)8(9)10;2*1-2-3(4)5/h2-5,8-10H,1H3;2*2H2,1H3,(H,4,5) |
InChI Key |
YJNDTLZVNYLKAV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.CCC(=O)O.CC1=CC=C(C=C1)C(O)O |
Origin of Product |
United States |
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